3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid
Overview
Description
3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid, also known as C22H16N2O8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Structural Characterization
- A related molecule, 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate (FA-SES), has been synthesized and structurally characterized using FT-IR, 1H & 13C NMR, and LC-MS/MS techniques. This molecule, being a combination of phytonutrients, has potential applications in cardiovascular diseases by inhibiting the myeloperoxidase enzyme. The structure was elucidated by single-crystal X-ray data, and Density Functional Theory (DFT) calculations were performed to assess its utility in biological applications (Jayaraj & Desikan, 2020).
Antibacterial Properties
- Certain derivatives, like those synthesized from 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazides and aromatic aldehydes, possess antibacterial properties. These compounds include [(phenyl, 1,3-benzodioxol-5-yl)methylene]hydrazides which have been found to be effective against various bacterial strains (Kostenko et al., 2015).
Supramolecular Aggregation and Polarized Molecular-Electronic Structures
- Molecules like 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones exhibit polarized molecular-electronic structures and form different types of hydrogen-bonded supramolecular structures, which are important for understanding molecular interactions and designing new materials (Low et al., 2004).
Photochemistry and Polymerization
- 1,3-Benzodioxole derivatives like naphthodioxinone-1,3-benzodioxole have been used as photochemically masked one-component Type II photoinitiators for free radical polymerization. This application is significant in material sciences and photochemistry (Kumbaraci et al., 2012).
Medical Imaging Applications
- Carbon-11-labeled derivatives of this compound have been synthesized for potential use as positron emission tomography (PET) radiotracers in imaging Alzheimer's disease. This highlights its potential application in medical diagnostics and neuroscience (Gao et al., 2018).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO8/c1-36-26-13-22-23(14-29(26)37-16-19-5-3-2-4-6-19)33(15-20-7-9-24-27(11-20)40-17-38-24)31(32(34)35)30(22)21-8-10-25-28(12-21)41-18-39-25/h2-14H,15-18H2,1H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQQYCYLUTYLGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(N2CC3=CC4=C(C=C3)OCO4)C(=O)O)C5=CC6=C(C=C5)OCO6)OCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.